

Validated Analytical Methods for the Quantification of Methyldopate

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Compound of Interest

Compound Name: Methyldopate

CAS No.: 2544-09-4

Cat. No.: B8069853

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This document provides detailed application notes and protocols for the validated analytical determination of **Methyldopate**, a centrally acting α 2-adrenergic agonist used in the management of hypertension. The methods outlined below are suitable for quality control, stability studies, and routine analysis of **Methyldopate** in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of **Methyldopate**, offering high sensitivity and selectivity. The following protocol is based on established methods for Methyldopa and its derivatives and is suitable for the quantification of **Methyldopate** Hydrochloride.^{[1][2][3]}

Experimental Protocol: HPLC Analysis of Methyldopate Hydrochloride

This protocol is adapted from the United States Pharmacopeia (USP) monograph for **Methyldopate** Hydrochloride and other validated RP-HPLC methods.^{[2][4]}

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase: A filtered and degassed mixture of 0.02 M monobasic sodium phosphate and 0.015 M phosphoric acid in a water and methanol solution (approximately 15.5:4.5 v/v). Alternatively, a mixture of mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v) can be used.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm or 287 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or maintained at 30°C.
- Run Time: Approximately 10 minutes. The retention time for **Methyldopate** is expected to be around 6.5 minutes under the USP conditions.

2. Preparation of Solutions:

- Standard Preparation: Accurately weigh and dissolve a suitable quantity of USP **Methyldopate** Hydrochloride Reference Standard (RS) in the mobile phase to obtain a solution with a known concentration of about 1 mg/mL.
- Assay Preparation: Accurately weigh about 50 mg of the **Methyldopate** Hydrochloride sample, transfer it to a 50-mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

3. Procedure:

- Separately inject equal volumes (20 μ L) of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak areas for the major peaks.

- Calculate the quantity, in mg, of **Methyldopate** Hydrochloride ($C_{12}H_{17}NO_4 \cdot HCl$) in the portion of the sample taken using the formula:

$$\text{Result} = (A_U / A_S) * C * V$$

Where:

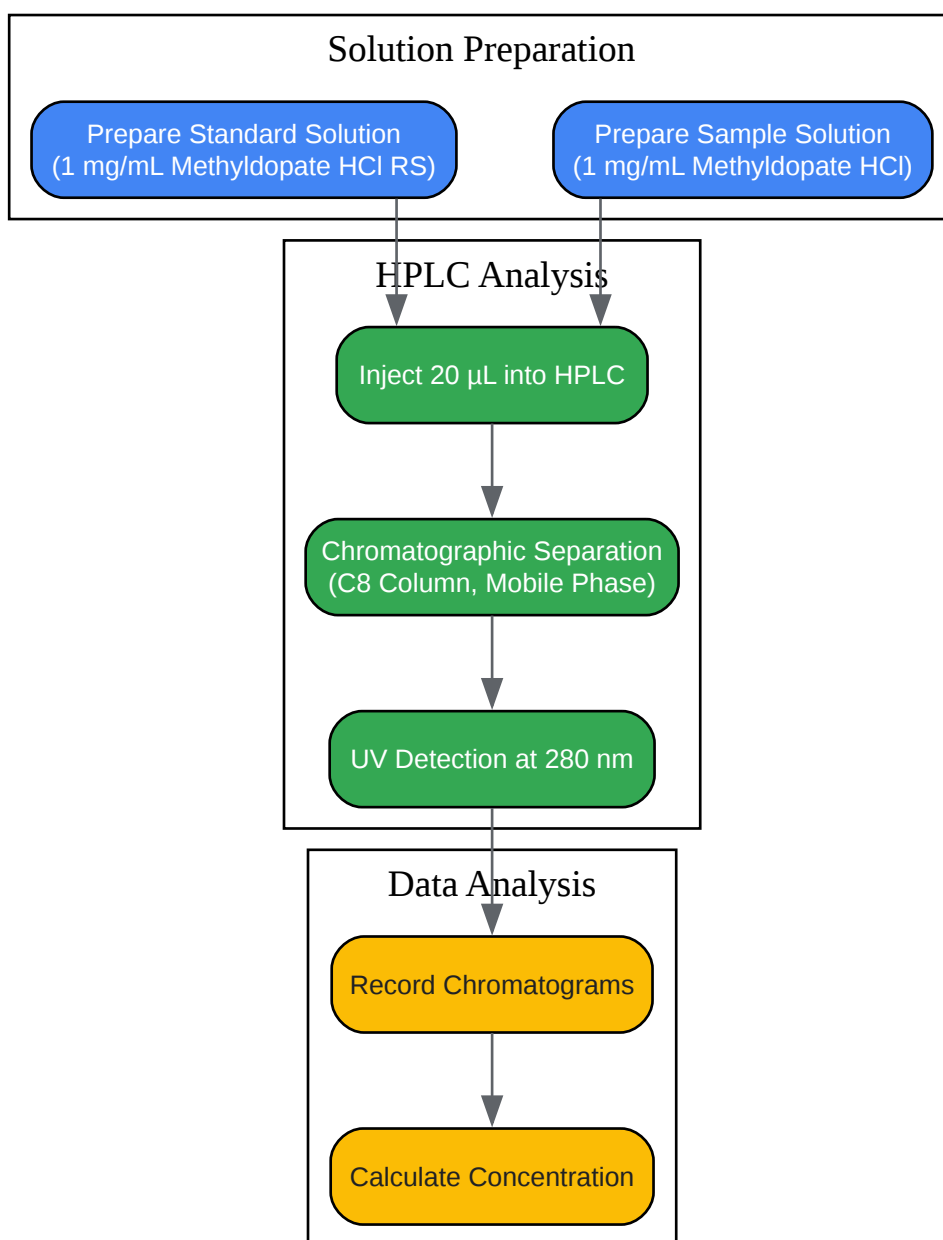
- A_U is the peak area obtained from the Assay preparation.
- A_S is the peak area obtained from the Standard preparation.
- C is the concentration, in mg/mL, of USP **Methyldopate** Hydrochloride RS in the Standard preparation.
- V is the volume, in mL, of the Assay preparation (50 mL).

Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical validation parameters for an HPLC method for Methyldopa, which are expected to be similar for **Methyldopate**.

Parameter	Result	Reference
Linearity Range	62.5 - 375.0 $\mu\text{g/mL}$	
Correlation Coefficient (r^2)	> 0.999	
Accuracy (% Recovery)	98 - 102%	
Precision (% RSD)	< 2%	
Limit of Detection (LOD)	5.76 $\mu\text{g/mL}$	
Limit of Quantification (LOQ)	17.44 $\mu\text{g/mL}$	

Experimental Workflow: HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Methylodopate** Hydrochloride.

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be employed for the determination of **Methylodopate** in pharmaceutical preparations. This method is based on the reaction of

Methyldopa with a chromogenic reagent to form a colored product that can be quantified using a UV-Vis spectrophotometer.

Experimental Protocol: Spectrophotometric Analysis of Methyldopate

This protocol is based on the reaction of Methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ).

1. Instrumentation:

- UV-Vis Spectrophotometer.

2. Reagents:

- DCQ Reagent: Freshly prepared solution of 2,6-dichloroquinone-4-chlorimide.
- Buffer Solution: 1% w/v sodium acetate buffer (pH 8.0).
- Solvent: Deionized water or ethanol.

3. Preparation of Solutions:

- Standard Stock Solution (80 µg/mL): Accurately weigh 8 mg of Methyldopa reference standard and dissolve in 100 mL of water. Dilute 1 mL of this solution to 10 mL with water.
- Sample Stock Solution: An accurately weighed portion of the powdered tablets equivalent to 8 mg of Methyldopa is transferred to a 100 mL volumetric flask, dissolved in about 70 mL of water with shaking, and then diluted to volume with water. The solution is filtered, and 1 mL of the filtrate is diluted to 10 mL with water to get a nominal concentration of 80 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with water to obtain concentrations in the range of 4-20 µg/mL.

4. Procedure:

- To 1.5 mL of the sample or standard solution in a 10 mL volumetric flask, add 1 mL of water, 1 mL of sodium acetate buffer, and 1 mL of freshly prepared DCQ reagent.

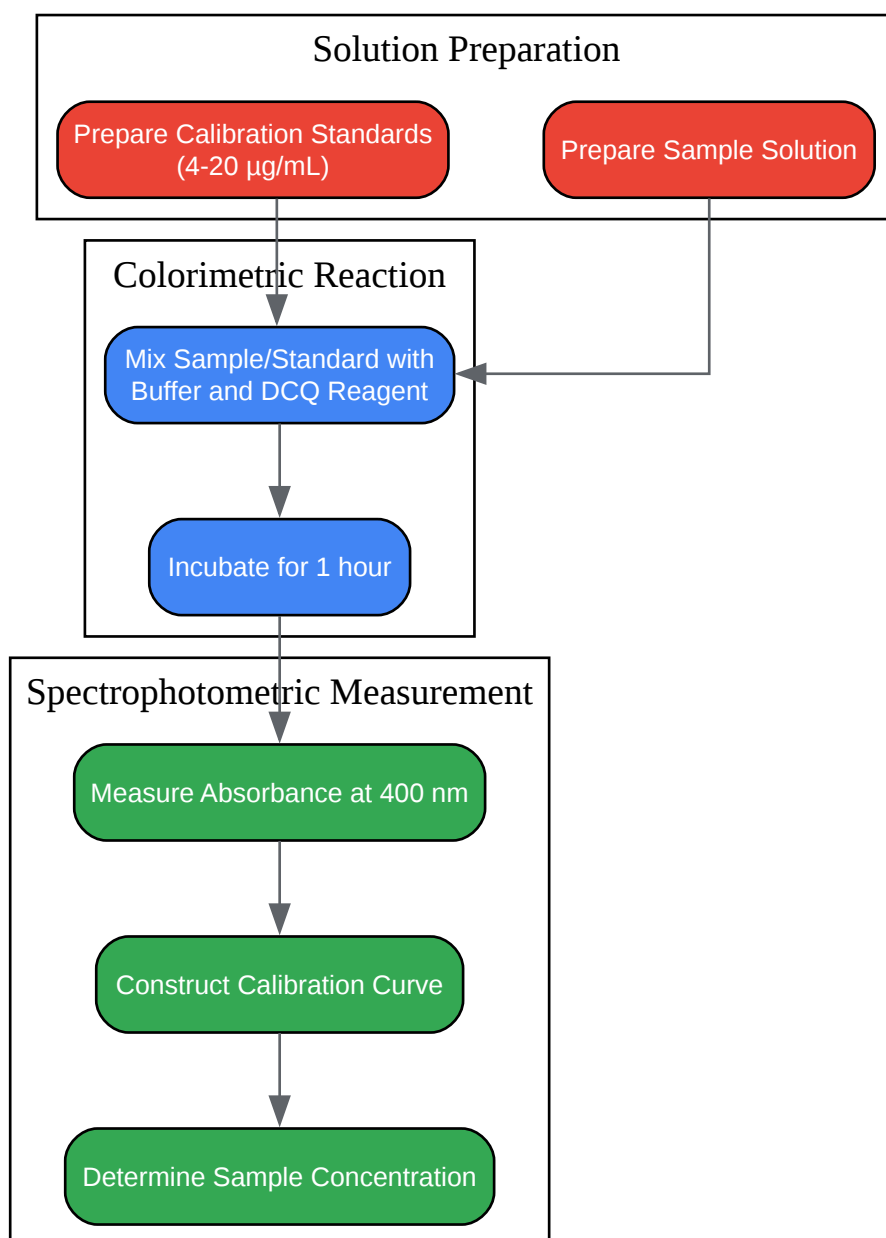
- Allow the solution to stand for 1 hour for color development.
- Dilute the solution to 10 mL with water.
- Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λ_{max}), which is approximately 400 nm, against a reagent blank.
- Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
- Determine the concentration of **Methyldopate** in the sample solution from the calibration curve.

Quantitative Data Summary: Spectrophotometric Method Validation

The following table summarizes the validation parameters for the spectrophotometric method for Methyldopa.

Parameter	Result	Reference
Linearity Range	4 - 20 $\mu\text{g/mL}$	
Correlation Coefficient (r)	0.9975	
Molar Absorptivity	$1.9337 \times 10^4 \text{ L/mol}\cdot\text{cm}$	
Limit of Detection (LOD)	1.1 $\mu\text{g/mL}$	
Limit of Quantification (LOQ)	3.21 $\mu\text{g/mL}$	
Recovery	101.7%	
Repeatability (% RSD)	$\pm 1.7\%$	
Reproducibility (% RSD)	1.64 - 1.96%	

Experimental Workflow: Spectrophotometric Analysis



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Caption: Workflow for the spectrophotometric analysis of **Methyldopate**.

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